Cis-Mefentanyl Hydrochloride Salt is a potent synthetic opioid analgesic belonging to the fentanyl family. It is structurally related to fentanyl, which is classified as a μ-opioid receptor agonist, and is known for its high potency and rapid onset of action. The compound has garnered attention due to its potential for misuse and its implications in the opioid crisis.
Cis-Mefentanyl is derived from the synthesis of mefentanyl, which itself is an analog of fentanyl. The compound has been studied for its analgesic properties and potential applications in pain management, although it also poses significant risks due to its high potency.
Cis-Mefentanyl Hydrochloride Salt is classified under the category of synthetic opioids. It falls within the broader classification of 4-anilidopiperidine derivatives, which are known for their strong analgesic effects. This classification highlights its structural similarities to other potent opioids, including fentanyl and its derivatives.
The synthesis of cis-Mefentanyl typically involves several chemical reactions that modify the piperidine ring structure characteristic of fentanyl analogs. A common method includes the alkylation of piperidine derivatives with appropriate acylating agents.
Cis-Mefentanyl Hydrochloride Salt has a molecular formula of and a molecular weight of approximately 333.88 g/mol. Its structure includes a piperidine ring substituted with various alkyl groups, contributing to its potency.
Cis-Mefentanyl can undergo various chemical reactions typical for amides and piperidine derivatives:
These reactions are significant for understanding the metabolic pathways of cis-Mefentanyl in biological systems, as well as for developing new analogs with potentially altered pharmacological profiles.
Cis-Mefentanyl acts primarily as an agonist at the μ-opioid receptors in the central nervous system.
Studies indicate that cis-Mefentanyl exhibits an effective dose (ED50) significantly lower than that of morphine, emphasizing its potency as an analgesic agent.
Cis-Mefentanyl Hydrochloride Salt has been studied primarily for its potential applications in:
The 4-anilidopiperidine scaffold emerged as a revolutionary pharmacophore in opioid medicinal chemistry during the mid-20th century, addressing critical limitations of natural opiates like morphine. Morphine's low potency, slow onset, and significant adverse effects (e.g., respiratory depression, constipation) drove the search for synthetic alternatives. Pethidine (meperidine), the first fully synthetic opioid introduced in 1939, demonstrated that simplified structures could retain analgesic properties but lacked sufficient potency or metabolic stability [2]. This prompted systematic exploration of N-phenethyl-4-phenylaminopiperidine derivatives, culminating in the identification of the 4-anilidopiperidine core as a structural template for high-potency analgesics. Key advantages over morphine derivatives included:
By the 1960s, structure-activity relationship (SAR) studies established that N-phenethyl substitution and N-phenylpropanamide groups were optimal for µ-opioid receptor affinity. This framework enabled the rational design of fentanyl and its analogs, marking a paradigm shift in pain management strategies [2] [7].
Paul Janssen's methodical SAR investigations at Janssen Pharmaceuticals (1956–1960) catalyzed the 4-anilidopiperidine era. His team synthesized >600 compounds, optimizing pethidine's core through three strategic modifications:
This culminated in fentanyl (1960), exhibiting 80–100× morphine's potency. Janssen's synthesis route remains foundational:
Table 1: Key Fentanyl Analogs Developed by Janssen Pharmaceuticals
Compound | R₁ Group | R₂ Group | Relative Potency (vs. Morphine) | Year Introduced |
---|---|---|---|---|
Fentanyl | H | C₆H₅CH₂CH₂– | 80–100× | 1968 |
Sufentanil | CH₃OCH₂– | Thienyl-CH₂CH₂– | 500–800× | 1984 |
Alfentanil | CH₃– | –C₆H₅CH₂CH₂–(N-ethyl) | 15–30× | 1986 |
Carfentanil | COOC₂H₅ | C₆H₅CH₂CH₂– | 10,000× | 1974 |
Janssen later developed sufentanil (thienyl substitution, 500–800× morphine) and alfentanil (tetrazolyl/triazolyl modifications), establishing 4-anilidopiperidines as "tailor-made" anesthetics for surgical applications [2] [7]. Crucially, SAR revealed that piperidine 3-alkyl substitutions (e.g., methyl) could dramatically alter potency and stereoselectivity—a finding enabling cis-mefentanyl's discovery [4] [7].
The synthesis and evaluation of 3-methylfentanyl isomers in the 1970s–1980s represented a pivotal advancement in opioid stereochemistry. Researchers hypothesized that C3/C4 alkyl substituents would enhance receptor affinity by:
Initial synthetic approaches adapted Janssen's fentanyl route, but introducing a C3 methyl group required innovative chemistry:
This yielded four stereoisomers due to C3 chirality and C4 amide geometry. Biological testing revealed extraordinary stereodependence:
Table 2: Comparative Properties of 3-Methylfentanyl Isomers
Isomer Type | Methyl Orientation | Pharmacological Activity (vs. Fentanyl) | µ-Receptor Ki (nM) | Key Structural Feature |
---|---|---|---|---|
(3R,4S)-cis | Axial | 1,400× | 0.02 | Optimal hydrophobic binding pocket fit |
(3S,4R)-cis | Equatorial | 20× | 1.4 | Steric clash with transmembrane domain |
(3R,4R)-trans | Equatorial | 0.05× | >100 | Disrupted piperidine chair conformation |
(3S,4S)-trans | Axial | 0.08× | >100 | Incompatible protonation state |
X-ray crystallography confirmed the (3R,4S)-cis isomer's piperidine adopts a chair conformation with C3-methyl axial and C4-amide equatorial. This geometry optimally complements the µ-opioid receptor's hydrophobic binding pocket (TM3/TM4/TM5 helices), explaining its exceptional affinity [4] [6]. cis-Mefentanyl hydrochloride salt (CAS 78995-18-3; C₂₃H₃₁ClN₂O) was subsequently characterized as the bioactive form, with hygroscopic off-white crystals (mp 164–166°C) soluble in organic solvents [4] [6]. Its discovery validated that steric bulk at C3—not just electronic effects—could profoundly modulate opioid activity, inspiring later C3-alkyl/aryl fentanyl analogs [7] [8].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7